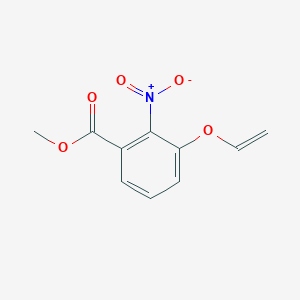

Methyl 2-nitro-3-(vinyloxy)benzoate

Description

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-ethenoxy-2-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-3-16-8-6-4-5-7(10(12)15-2)9(8)11(13)14/h3-6H,1H2,2H3 |

InChI Key |

HLOJAMBNQYBLCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC=C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-nitro-3-(vinyloxy)benzoate exhibits potential as a pharmaceutical intermediate due to its structural properties, which can be modified to enhance biological activity.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of nitrobenzoates possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various pathogens, suggesting its potential utility in developing new antimicrobial agents .

Data Table: Biological Activities of Nitro Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | Antitubercular | |

| 2-Methoxy-4,6-diphenylnicotinonitrile | Antiviral |

Polymer Chemistry Applications

The compound serves as a valuable monomer in polymer synthesis. Its vinyl ether functionality allows it to participate in cationic polymerization processes.

Case Study: Synthesis of Polymers

In a study focused on the synthesis of vinyl ether polymers, this compound was utilized as a monomer to create copolymers with enhanced thermal and mechanical properties. The resulting polymers demonstrated improved solvent resistance and transparency compared to traditional acrylic-based polymers, making them suitable for applications in coatings and adhesives .

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Vinyl Ether Copolymer | This compound | High solvent resistance, transparency |

| Acrylic Copolymer | Acrylic monomers | Lower solvent resistance |

Agricultural Applications

This compound may also find applications in agriculture as a precursor for developing agrochemicals.

Case Study: Pesticide Development

Research into related vinyl ether compounds has revealed their potential as active ingredients in pesticide formulations. These compounds can be engineered to improve efficacy against specific pests while minimizing environmental impact .

Chemical Reactions Analysis

Electrophilic Nitration and Regioselectivity

The synthesis of methyl 2-nitrobenzoate derivatives typically begins with nitration of methyl benzoate. The ester group (-COOCH₃) acts as a meta-directing electron-withdrawing group, favoring nitration at the 3-position due to resonance stabilization of the intermediate carbocation . For example:

This regioselectivity is critical for subsequent functionalization to introduce the vinyloxy group at the 2-position.

Key Reaction Conditions and Outcomes

Functional Group Reactivity

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .

-

Vinyloxy Polymerization : The vinyl group undergoes radical-initiated polymerization, forming polyether chains.

-

Ester Hydrolysis : Basic hydrolysis (NaOH/H₂O) yields the carboxylic acid derivative, though the nitro group may require protection .

Mechanistic Insights

-

Nitronium Ion Attack : The nitration mechanism involves nitronium ion (NO₂⁺) formation, followed by aromatic π-electron attack at the meta position .

-

Steric and Electronic Effects : The vinyloxy group’s electron-donating nature slightly counteracts the nitro group’s deactivation, enabling controlled reactivity at specific positions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (Z)-2-Nitro-3-(4-Nitrophenyl)-2-Propenoate

Structural Differences : Replaces the vinyloxy group with a 4-nitrophenyl substituent.

Reactivity : Undergoes a two-stage Diels–Alder reaction with cyclopentadiene to form bicyclic adducts. Computational studies (B3LYP/6–31G(d)) suggest a heterodiene mechanism followed by skeletal rearrangement, contrasting with the single-step pathway observed in simpler nitro esters .

Applications : Primarily used in synthetic organic chemistry to study regioselectivity and stereochemistry in cycloadditions.

Methyl Benzoate

Structural Differences: Lacks nitro and vinyloxy groups, consisting only of a methyl ester attached to a benzene ring. Physical Properties: A colorless, oily liquid with a fruity odor (boiling point: 199°C), used in perfumes and solvents .

Methyl 2-Amino-3-Hydroxybenzoate

Structural Differences: Substitutes nitro and vinyloxy groups with amino and hydroxy groups. Electronic Effects: The electron-donating amino and hydroxy groups increase ring electron density, enhancing solubility in polar solvents. This contrasts with the electron-deficient nature of nitro-substituted derivatives. Applications: Used in pharmaceutical intermediates due to its bioactive functional groups .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate

Structural Differences: Features a β-keto ester framework with arylamino and benzoylamino substituents. Synthesis: Prepared via condensation reactions followed by cyclization in polyphosphoric acid (PPA), yielding heterocyclic compounds like oxazoloquinolines and imidazole carboxylates . Reactivity: Demonstrates versatility in forming nitrogen-containing heterocycles, a pathway less accessible with nitro-vinyloxy benzoates due to competing electronic effects.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Electronic Effects : The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to specific positions, while the vinyloxy group offers π-conjugation for cycloaddition reactions.

- Synthetic Utility: Unlike methyl 3-arylamino-2-benzoylaminobut-2-enoate, which forms heterocycles via intramolecular cyclization, this compound may favor intermolecular reactions, enabling polymer or dendrimer synthesis .

Preparation Methods

Nitration Followed by Vinyl Ether Formation

This route begins with methyl 3-hydroxybenzoate, where nitration introduces the nitro group at the ortho position relative to the hydroxyl group. Subsequent vinylation of the phenolic oxygen completes the structure.

Nitration of Methyl 3-Hydroxybenzoate

Nitration conditions critically influence regioselectivity. Concentrated nitric acid (92–98% mass fraction) in sulfuric acid generates the nitronium ion electrophile, directing substitution to the 2-position due to the meta-directing effect of the ester group2. For example, a reaction at −17°C for 120 minutes achieves 78.4% selectivity for 2-nitro-3-hydroxybenzoic acid derivatives.

Vinylation of the Phenolic Oxygen

The hydroxyl group at position 3 is alkylated using vinyl bromide or chloride in the presence of a base like potassium carbonate. A polar aprotic solvent (e.g., dimethylformamide) at 60–80°C facilitates nucleophilic substitution, yielding the vinyl ether2.

Optimization of Nitration Conditions

Nitration efficiency and regioselectivity depend on reaction parameters, as demonstrated in analogous syntheses:

Example Protocol (Adapted from Patent CN108129322B):

-

Dissolve 66.6 g of methyl 3-hydroxybenzoate (160 μm particle size) in 500 g of 94% nitric acid at −17°C.

-

Stir for 120 minutes, achieving 99.3% conversion and 78.4% selectivity for the 2-nitro isomer.

-

Quench with ice water, filter, and recrystallize from methanol to isolate the product.

The introduction of the vinyloxy group employs Williamson ether synthesis or transition-metal-catalyzed coupling.

Williamson Ether Synthesis

Methyl 2-nitro-3-hydroxybenzoate reacts with vinyl bromide in the presence of K₂CO₃:

Yields range from 65–75%, with side products arising from base-induced ester hydrolysis.

Palladium-Catalyzed Coupling

Modern methods use Pd(OAc)₂ with ligands to couple vinyl boronic acids to the phenolic oxygen, improving selectivity2:

This method achieves up to 85% yield but requires stringent anhydrous conditions.

Challenges and Mitigation Strategies

Regioselective Nitration

The electron-withdrawing nitro group and electron-donating vinyloxy group create competing directing effects. Computational studies suggest nitration at position 2 is favored due to resonance stabilization from the ester.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-nitro-3-(vinyloxy)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be modeled after multi-step protocols involving nucleophilic substitution and esterification. For example, stepwise functionalization of the benzoate scaffold (e.g., nitration followed by vinyloxy group introduction) is recommended. Reaction conditions such as temperature (-35°C to 40°C), stoichiometric ratios (1.00–1.50 equiv. of reagents), and catalysts like DIPEA (1.10–1.60 equiv.) are critical for regioselectivity and yield optimization . Post-synthesis purification via medium-pressure liquid chromatography (MPLC) using gradients of dichloromethane and ethyl acetate (1–20%) on silica gel columns is effective for isolating high-purity product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as nitro and vinyloxy groups may release irritants .

- Storage : Store in sealed containers under dry, inert conditions (e.g., argon) to prevent hydrolysis or decomposition .

Q. How can purity and structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm structural assignments (e.g., vinyloxy proton signals at δ 4.5–5.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₀H₉NO₅: 223.05 g/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in Diels–Alder reactions?

- Methodological Answer : B3LYP/6–31G(d) simulations can model transition states and regioselectivity. For example, nitro groups act as electron-withdrawing groups, stabilizing carbodiene intermediates in heterodiene Diels–Alder reactions. Two-stage mechanisms (cycloaddition followed by skeletal rearrangement) are predicted for endo/exo adduct formation, with activation energies <25 kcal/mol under thermal conditions .

Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian).

- Isotopic Labeling : Deuterated analogs or ¹⁵N-labeled nitro groups can clarify ambiguous splitting patterns .

- 2D NMR : HSQC and HMBC correlations help assign quaternary carbons and nitro group positioning .

Q. How does the vinyloxy group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The vinyloxy group undergoes hydrolysis to form a ketone intermediate. Monitor via TLC (Rf shift from 0.18 to 0.35 in hexane/EtOAc) .

- Basic Conditions : Nucleophilic attack on the ester carbonyl may occur. Stabilize by using aprotic solvents (e.g., THF) and low temperatures (0–5°C) during reactions .

Q. What are the mechanistic pathways for derivatization (e.g., oxidation, reduction) of this compound?

- Methodological Answer :

- Oxidation : Use m-CPBA or KMnO₄ to convert the vinyloxy group to a ketone, yielding methyl 2-nitro-3-(oxo)benzoate. Monitor by IR (C=O stretch at ~1700 cm⁻¹) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. Optimize pressure (1–3 atm) and solvent (ethanol) to avoid over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.